molecular formula C12H24N2O2 B2588591 Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate CAS No. 1903425-56-8

Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate

Cat. No.: B2588591
CAS No.: 1903425-56-8
M. Wt: 228.33 g/mol
InChI Key: CZEJXQXLKFWTPQ-NXEZZACHSA-N
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Description

Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminocyclohexyl moiety, and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminocyclohexyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl bromides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo substitution reactions where the tert-butyl group or the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methylene chloride, chloroform, and alcohols .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form stable covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity. This mechanism is often exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate is unique due to its specific structure, which combines the steric hindrance of the tert-butyl group with the reactivity of the aminocyclohexyl moiety. This combination allows for selective reactions and the formation of stable derivatives, making it valuable in both research and industrial applications.

Properties

CAS No.

1903425-56-8

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[[(1R,2R)-2-aminocyclohexyl]methyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10-/m1/s1

InChI Key

CZEJXQXLKFWTPQ-NXEZZACHSA-N

SMILES

CC(C)(C)OC(=O)NCC1CCCCC1N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCCC[C@H]1N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCC1N

solubility

not available

Origin of Product

United States

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